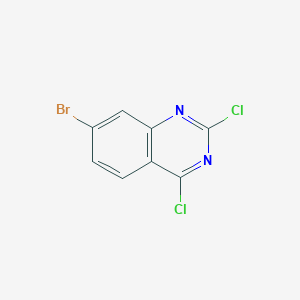

7-Bromo-2,4-dichloroquinazoline

Description

Significance of Quinazoline (B50416) Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The quinazoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This status is attributed to its structural features, which allow for a wide range of chemical modifications, and its ability to interact with various biological targets. benthamdirect.comnih.gov Consequently, quinazoline derivatives have been extensively investigated and developed for a multitude of therapeutic applications.

The versatility of the quinazoline nucleus has led to the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antihypertensive, and analgesic properties. mdpi.commdpi.comresearchgate.net Several clinically approved drugs, such as gefitinib (B1684475) and lapatinib, feature the quinazoline core, primarily functioning as kinase inhibitors in cancer therapy. mdpi.com The ability to place different substituents at various positions of the quinazoline system is a fundamental strategy for developing novel therapeutic agents. researchgate.net This structural adaptability makes the quinazoline scaffold a cornerstone in the design and discovery of new drugs for complex diseases, including neurodegenerative conditions like Alzheimer's disease. mdpi.com

Overview of Dihalogenated Quinazolines as Synthetic Intermediates

Within the vast family of quinazoline derivatives, dihalogenated quinazolines serve as exceptionally versatile synthetic intermediates. nih.gov The presence of halogen atoms, particularly chlorine and bromine, at the 2- and 4-positions of the quinazoline ring system dramatically influences the compound's reactivity. These positions become highly susceptible to nucleophilic substitution reactions, allowing for the sequential and regioselective introduction of various functional groups. cymitquimica.com

Halogenated quinazolines are key substrates in a wide array of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. nih.gov These modern synthetic methods leverage the reactivity of the carbon-halogen bond to form new carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to construct complex, poly-substituted quinazoline derivatives that would be difficult to access through other means. nih.gov The differential reactivity of various halogens (e.g., iodine vs. bromine vs. chlorine) can be exploited to achieve selective modifications, further enhancing the synthetic utility of poly-halogenated quinazolines.

Research Trajectories for 7-Bromo-2,4-dichloroquinazoline within the Quinazoline Class

This compound is a prime example of a highly functionalized intermediate that offers multiple avenues for synthetic elaboration. cymitquimica.com The compound features three distinct reactive sites: two chlorine atoms on the pyrimidine ring and a bromine atom on the benzene ring. nih.gov This trifunctional handle provides a platform for creating diverse molecular architectures.

The chlorine atoms at positions 2 and 4 are excellent leaving groups for nucleophilic aromatic substitution. The bromine atom at position 7 is well-suited for transition-metal-catalyzed cross-coupling reactions. nih.gov This differential reactivity allows for a programmed, stepwise synthesis to build molecular complexity.

Current research trajectories for this compound focus on its use as a core building block for generating libraries of novel compounds for biological screening. chemblink.com Its utility is particularly noted in the synthesis of potential kinase inhibitors, a class of drugs with significant therapeutic impact. chemblink.com By systematically reacting each halogenated position, researchers can explore the structure-activity relationships of new quinazoline derivatives, aiming to discover molecules with enhanced potency and selectivity for specific biological targets.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 959237-68-4 | cymitquimica.comchemnet.com |

| Molecular Formula | C₈H₃BrCl₂N₂ | nih.govchemnet.com |

| Molecular Weight | 277.93 g/mol | nih.govbldpharm.com |

| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl | nih.gov |

| InChIKey | RDCSNKDVAPJWGR-UHFFFAOYSA-N | nih.gov |

| Appearance | Pale yellow to off-white crystalline solid | cymitquimica.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Gefitinib |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-2,4-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCSNKDVAPJWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652962 | |

| Record name | 7-Bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-68-4 | |

| Record name | 7-Bromo-2,4-dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 2,4 Dichloroquinazoline

Precursor Synthesis and Halogenation Protocols

The primary and most established route to 7-Bromo-2,4-dichloroquinazoline commences with the synthesis of a quinazolinedione precursor, which is subsequently chlorinated.

Conversion of 2-Amino-6-bromobenzoic Acid to 7-Bromoquinazoline-2,4(1H,3H)-dione

The initial step in this synthetic sequence involves the transformation of an appropriately substituted anthranilic acid derivative. While specific literature detailing the direct conversion of 2-Amino-6-bromobenzoic acid to 7-Bromoquinazoline-2,4(1H,3H)-dione is not extensively available in the provided search results, the general synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acids is a well-documented process. google.com Typically, this transformation is achieved by reacting the anthranilic acid with a source of a one-carbon unit that will form the C2 and N3 positions of the quinazoline (B50416) ring.

One common method involves the reaction of the anthranilic acid with potassium cyanate (B1221674) in an aqueous solution. google.com This reaction proceeds to form the corresponding quinazoline-2,4-dione. The reaction conditions, such as temperature and pH, are crucial for optimizing the yield and purity of the product. google.com For instance, the reaction is often carried out at temperatures ranging from 20 to 100 °C with the pH maintained between 9 and 12. google.com

Another approach involves the use of formamidine (B1211174) acetate (B1210297) as the reagent to construct the quinazoline ring system from a substituted benzoic acid. google.com This method has been reported for the synthesis of a similar compound, 7-bromo-6-chloro-4(3H)-quinazolinone, from 2,4-dibromo-5-chlorobenzoic acid. google.com The reaction is typically performed in a suitable solvent like acetonitrile (B52724) under reflux conditions. google.com

It is important to note that 7-Bromoquinazoline-2,4(1H,3H)-dione has also been identified as a naturally occurring product isolated from the marine organism Pyura sacciformis. targetmol.com

Chlorination Techniques for Dichloroquinazoline Formation from Quinazolinediones

Once the 7-Bromoquinazoline-2,4(1H,3H)-dione precursor is obtained, the subsequent step is a double chlorination to yield the target compound, this compound. This transformation is a critical step that introduces the reactive chloro groups at the 2 and 4 positions of the quinazoline ring.

The chlorination is typically achieved using a strong chlorinating agent. Common reagents for this purpose include phosphorus oxychloride (POCl₃), often used in the presence of a tertiary amine base such as N,N-dimethylaniline or with the addition of phosphorus pentachloride (PCl₅) to enhance its reactivity. The reaction is generally carried out by heating the quinazolinedione with an excess of the chlorinating agent, either neat or in a high-boiling inert solvent.

A patent describes a method for the preparation of 2,4-dichloroquinazoline (B46505) from 2,4-quinazolinedione where the chlorination reaction is carried out using a chlorinating agent in an aliphatic amide solvent. google.com This suggests an alternative to the more traditional use of phosphorus-based reagents.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

For the initial cyclization step to form the quinazolinedione, controlling the pH and temperature is crucial when using methods like the potassium cyanate route. google.com In the synthesis of a related compound, the reaction time was reported to be between 12 and 20 hours at a temperature of 76-120 °C. google.com

In the subsequent chlorination step, the choice of the chlorinating agent and the reaction temperature are critical. The use of a catalyst or an additive can also influence the outcome. For example, a patent for a similar synthesis mentions the use of cuprous bromide and sodium iodide as catalysts in the initial ring formation step. google.com The solvent can also play a significant role, with options ranging from acetonitrile to N-methylpyrrolidone. google.com The recovery and reuse of solvents are also important considerations for process optimization. google.com

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Quinazolinone Formation | 2,4-dibromo-5-chlorobenzoic acid, formamidine acetate, CuBr, NaI, NaOH | Acetonitrile | Reflux | 20 h | Not specified | google.com |

| Quinazolinedione Formation | o-aminobenzoic acid, potassium cyanate | Water | 20-100 °C | 2-8 h | Not specified | google.com |

| Chlorination | 2,4-quinazolinedione, chlorinating agent | Aliphatic amide | Not specified | Not specified | Not specified | google.com |

Comparative Analysis of Synthetic Routes

An evaluation of the different synthetic strategies is essential for selecting the most suitable method for a particular application, considering factors such as efficiency, scalability, and environmental impact.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of non-toxic solvents, renewable starting materials, and catalytic reagents, as well as minimizing waste. nih.gov

The synthesis of quinazoline derivatives has been explored using green chemistry approaches. scilit.comtandfonline.comdoaj.org For instance, the use of water as a solvent for the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles has been reported as a clean and simple route. rsc.org This method avoids the use of organic solvents and catalysts. rsc.org While not directly applied to the synthesis of the bromo-substituted target compound, this demonstrates the potential for developing greener alternatives.

Microwave-assisted synthesis and the use of deep eutectic solvents are other green chemistry techniques that have been applied to the synthesis of quinazolinones. tandfonline.comdoaj.org These methods can lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov For example, a catalyst- and solvent-free synthesis of quinazoline derivatives has been achieved under microwave heating conditions. nih.gov The use of recyclable catalysts, such as magnetic ionic liquids, also aligns with the principles of green chemistry. nih.gov

The reported one-step synthesis of a related quinazolinone highlights low pollution as one of its advantages, suggesting some consideration for environmental impact. google.com However, a detailed analysis of the greenness of the reported syntheses for this compound would require a more in-depth evaluation of all reagents, solvents, and energy inputs.

Reactivity and Derivatization Strategies of 7 Bromo 2,4 Dichloroquinazoline

Regioselective Functionalization of the Quinazoline (B50416) Core

The quinazoline ring system, substituted with three halogen atoms at distinct positions, presents a fascinating case study in regioselectivity. The inherent electronic properties of the heterocyclic core, coupled with the nature of the halogen substituents, dictate the preferred sites of chemical modification.

Differential Reactivity of Halogen Atoms at C-2, C-4, and C-7 Positions

The reactivity of the halogen atoms on the 7-bromo-2,4-dichloroquinazoline scaffold is not uniform. The positions at C-2, C-4, and C-7 exhibit distinct electronic environments, leading to a predictable hierarchy of reactivity that can be exploited for sequential, site-specific derivatization.

The chlorine atom at the C-4 position is the most reactive site for nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This heightened reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom at position 3 strongly polarizes the C-4 position, making it highly electrophilic and susceptible to attack by nucleophiles. mdpi.comnih.gov This pronounced electrophilicity allows for selective substitution at C-4 under relatively mild conditions, often in the presence of other, less reactive halogen atoms. nih.govmdpi.com DFT calculations have confirmed that the carbon atom at the 4-position of 2,4-dichloroquinazolines has a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack. mdpi.com This inherent reactivity has been extensively utilized in the synthesis of 4-aminoquinazolines, a privileged scaffold in medicinal chemistry. mdpi.com

In the context of the quinazoline scaffold, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F, which is inversely related to bond strength. doubtnut.com While the C-4 chlorine is the most activated towards nucleophilic substitution due to the α-nitrogen effect, the relative reactivity of the remaining C-Cl at position 2 and the C-Br at position 7 is governed by both electronic and steric factors, as well as the specific reaction conditions, particularly in metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions due to the lower bond dissociation energy of the C-Br bond, facilitating oxidative addition. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of halogenated quinazolines. nih.gov These methods offer a versatile approach to introduce a wide array of substituents onto the quinazoline core.

Palladium-Catalyzed Cross-Couplings for C-C Bond Formation

The formation of new carbon-carbon bonds on the quinazoline scaffold is a key strategy for elaborating the core structure and accessing novel analogues. Palladium catalysis has proven to be particularly effective for this purpose. nih.govorganic-chemistry.org

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a highly efficient method for introducing alkynyl moieties. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. jk-sci.comwikipedia.org In the case of polyhalogenated quinazolines, the regioselectivity of the Sonogashira coupling is dictated by the relative reactivity of the halogen atoms. For a related compound, 2-bromo-4-iodo-quinoline, the coupling occurs preferentially at the more reactive iodide position. libretexts.org For dihaloquinazolines with the same halide, the reaction tends to occur at the more electrophilic site. libretexts.org Given the high reactivity of the C-4 position in this compound, initial Sonogashira coupling would be expected to occur at this site. Subsequent couplings at the C-2 and C-7 positions would require more forcing conditions or alternative catalytic systems.

Table 1: Reactivity of Halogen Positions in this compound

| Position | Halogen | Relative Reactivity (SNAr) | Relative Reactivity (Cross-Coupling) | Key Influencing Factor |

|---|---|---|---|---|

| C-4 | Chlorine | Highest | High | α-Nitrogen Effect |

| C-2 | Chlorine | Lower than C-4 | Moderate | Electronic effects of ring nitrogens |

| C-7 | Bromine | Lowest | Generally higher than C-Cl | Lower C-Br bond dissociation energy |

Table 2: Typical Conditions for Sonogashira Cross-Coupling

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Facilitates oxidative addition and reductive elimination |

| Co-catalyst | CuI, CuBr | Forms copper acetylide intermediate |

| Base | Et₂NH, Et₃N | Neutralizes HX by-product, facilitates alkyne deprotonation |

| Solvent | MeCN, THF, EtOAc | Solubilizes reactants and catalyst |

| Reactants | Terminal Alkyne, Aryl/Vinyl Halide | Coupling partners |

Site-Selective Alkynylation and Arylation

The differential reactivity of the halogen atoms on the this compound scaffold allows for site-selective functionalization. The chlorine at the C-4 position is generally the most reactive towards palladium-catalyzed reactions, followed by the bromine at C-7 (or C-6 in the case of 6-bromo-2,4-dichloroquinazoline), and finally the chlorine at C-2. nih.govresearchgate.net

This hierarchy enables sequential, one-pot, multi-step reactions. For example, a common strategy involves an initial amination at the highly reactive C-4 position, followed by a cross-coupling reaction at the C-6 or C-7 bromo-substituted position, and potentially a final coupling at the C-2 position. researchgate.net This approach has been used to synthesize a variety of unsymmetrical, poly-substituted quinazolines. For instance, site-selective alkynylation at the C-4 position of 6-bromo-2,4-dichloroquinazoline (B10380) has been reported. researchgate.net

Carbon-Heteroatom Bond Formation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is instrumental in introducing amine functionalities, which are crucial in many biologically active molecules. The reaction typically involves an aryl halide or triflate and a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. organic-chemistry.org

The choice of ligand is critical for the success of the Buchwald-Hartwig coupling. nih.govwuxiapptec.com A wide range of phosphine ligands, from first to fourth generation, have been developed to improve the efficiency and scope of the reaction. nih.gov The reaction conditions, including the base and solvent, also play a significant role. nih.govwuxiapptec.com While strong bases like sodium tert-butoxide are common, weaker bases can be used to accommodate sensitive functional groups. wuxiapptec.com

In the context of polyhalogenated heterocycles, the Buchwald-Hartwig reaction can be used for selective amination. For example, in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, a selective Buchwald-Hartwig amination of an aryl bromide in the presence of an activated heteroaryl chloride was a key step. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinazoline ring, particularly at the C-2 and C-4 positions, makes it susceptible to nucleophilic aromatic substitution (SNAr). This is a primary method for introducing a variety of nucleophiles onto the quinazoline core.

Regioselective Substitution of Chlorine Atoms by Amines and Thiols

A significant body of research demonstrates the regioselective substitution of the chlorine atom at the C-4 position of 2,4-dichloroquinazoline (B46505) derivatives by various nucleophiles, including amines and thiols. mdpi.comresearchgate.net This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position. researchgate.net

Numerous studies have reported the successful synthesis of 2-chloro-4-aminoquinazolines through the reaction of 2,4-dichloroquinazolines with a wide array of primary and secondary amines, including anilines and aliphatic amines. mdpi.com These reactions are typically carried out under various conditions, often involving heating in a suitable solvent with or without a base. The consistent outcome is the preferential displacement of the C-4 chlorine. mdpi.comresearchgate.net

Table 2: Regioselective SNAr Reactions on Dichloroquinazolines

| Dichloroquinazoline Precursor | Nucleophile | Product | Reference |

| 2,4-Dichloroquinazoline | Amines (anilines, benzylamines, aliphatic amines) | 4-Amino-2-chloroquinazoline | mdpi.com |

| 6,7-Dimethoxy-2,4-dichloroquinazoline | Anilines | 4-Anilino-2-chloro-6,7-dimethoxyquinazoline | mdpi.com |

This table illustrates the general principle of regioselective substitution at the C-4 position.

Synthesis of Diaminoquinazoline Derivatives

The synthesis of 2,4-diaminoquinazoline derivatives can be achieved from this compound through a sequential nucleophilic substitution of the two chlorine atoms. umich.edu Following the initial selective substitution at the C-4 position, a second, more forcing reaction can be employed to replace the chlorine at the C-2 position with another amine. This stepwise approach allows for the introduction of two different amino groups, leading to unsymmetrical 2,4-diaminoquinazolines.

Alternatively, treating this compound with an excess of an amine under harsher conditions can lead to the direct formation of symmetrical 7-bromo-2,4-diaminoquinazoline (B163047) derivatives. The resulting 7-bromo-2,4-diaminoquinazoline is a key intermediate that can undergo further functionalization at the 7-position via palladium-catalyzed cross-coupling reactions.

Advanced Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and reactivity, offering insights that are often difficult to obtain through experimental means alone.

The reactivity of 7-bromo-2,4-dichloroquinazoline in substitution reactions is largely dictated by the strength of its carbon-halogen (C-X) bonds. The bond dissociation energy (BDE) is a critical parameter for predicting which halogen is most likely to be displaced. DFT calculations are a primary tool for determining these energies.

The quinazoline (B50416) ring system features three halogen substituents: two chlorine atoms at positions C2 and C4 of the pyrimidine (B1678525) ring and one bromine atom at position C7 of the benzene (B151609) ring. The electronic environment of these positions is vastly different, leading to significant variations in their respective C-X bond strengths and reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

C4-Cl and C2-Cl Bonds: The chlorine atoms at the C4 and C2 positions are attached to an electron-deficient pyrimidine ring. The strong electron-withdrawing effect of the adjacent nitrogen atoms significantly activates these positions for nucleophilic attack. DFT studies on similar 2,4-dichloroquinazoline (B46505) systems confirm that the C4 position is the most reactive site, followed by the C2 position. mdpi.com This implies a lower BDE for the C4-Cl bond compared to the C2-Cl bond under SNAr conditions, facilitating the formation of a stable Meisenheimer intermediate.

C7-Br Bond: The bromine atom at the C7 position is attached to the carbocyclic (benzene) portion of the quinazoline scaffold. This bond is substantially less polarized and stronger than the C-Cl bonds on the pyrimidine ring in the context of nucleophilic substitution. Consequently, it is significantly less reactive towards nucleophiles under standard SNAr conditions.

While specific BDE values require dedicated calculations for this molecule, the established principles of reactivity in quinazoline systems, supported by DFT, provide a clear qualitative picture.

Table 1: Predicted Relative Reactivity of C-X Bonds in this compound for SNAr Reactions

| Bond | Position | Ring | Predicted Reactivity | Rationale |

|---|---|---|---|---|

| C4-Cl | 4 | Pyrimidine | Highest | Strong activation by two ring nitrogens, most favorable for nucleophilic attack. mdpi.com |

| C2-Cl | 2 | Pyrimidine | Intermediate | Activation by two ring nitrogens, but less reactive than the C4 position. mdpi.com |

The remarkable regioselectivity observed in the substitution reactions of 2,4-dichloroquinazoline precursors is a well-documented phenomenon, which can be explained by analyzing the electronic structure of the molecule. mdpi.com Numerous studies consistently show that nucleophilic attack preferentially occurs at the C4 position over the C2 position. mdpi.com DFT calculations help elucidate the underlying electronic factors that govern this outcome.

The key factors include:

Charge Distribution: The nitrogen atoms in the pyrimidine ring are highly electronegative, inducing a significant electron deficiency (electrophilicity) at the carbon atoms of the ring, particularly at C2 and C4. Molecular electrostatic potential (MEP) analysis, a feature of DFT studies, visually identifies these positions as the primary sites for nucleophilic attack. researchgate.net

Intermediate Stability: The mechanism of SNAr reactions involves the formation of a negatively charged intermediate (Meisenheimer complex). DFT calculations show that the intermediate formed by nucleophilic attack at C4 is more stable than the one formed by attack at C2. This is because the negative charge can be more effectively delocalized by the adjacent nitrogen atom at N3 and the benzene ring.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. nih.gov The LUMO represents the ability of a molecule to accept electrons. In 2,4-dichloroquinazoline systems, the LUMO has large coefficients on the C2 and C4 atoms, indicating these are the most favorable sites for receiving electrons from an incoming nucleophile. The energy gap between HOMO and LUMO also provides information about the chemical reactivity of the molecule. nih.govchemrxiv.org

These computational insights consistently support the experimental observation that sequential substitution reactions on the this compound scaffold will first occur at the C4 position, followed by the C2 position under more forcing conditions, while the C7 position remains inert to typical nucleophilic substitution. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. For derivatives of this compound, these studies are vital for drug discovery, helping to predict how these molecules might interact with biological targets like proteins and enzymes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is fundamental in rational drug design. Derivatives of the quinazoline scaffold are frequently evaluated as inhibitors for various enzymes, such as phosphodiesterases (PDEs). nih.gov

Docking studies on quinazoline derivatives reveal detailed binding modes within the active site of a target receptor. These studies can identify key interactions responsible for binding affinity: nih.gov

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, forming critical interactions with amino acid residues (e.g., glutamine, asparagine) in the receptor's binding pocket.

π-π Stacking: The aromatic quinazoline ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The chloro and bromo substituents, along with the carbon framework, can form hydrophobic interactions with nonpolar residues in the active site.

By simulating these interactions, researchers can rationalize the biological activity of known compounds and design new derivatives with improved potency and selectivity. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific three-dimensional shape (conformation) of a drug molecule is crucial for its ability to bind to a receptor.

For derivatives of this compound, particularly after substitution at the C2 or C4 positions, the side chains introduced can have significant conformational flexibility. Molecular modeling techniques, including molecular dynamics (MD) simulations, are used to explore the range of possible conformations and their relative energies. nih.gov An MD simulation calculates the motion of atoms over time, providing a dynamic picture of the ligand's behavior and flexibility within the receptor's binding site. nih.gov

Understanding the preferred conformation of a ligand is essential for:

Accurate Docking: Docking algorithms are more successful when the bioactive conformation of the ligand is known or can be accurately predicted.

Structure-Activity Relationship (SAR) Studies: Correlating the conformational preferences of a series of compounds with their biological activity helps in designing more rigid or conformationally constrained analogs with enhanced activity.

Intellectual Property and Commercial Relevance

Patent Landscape Analysis for 7-Bromo-2,4-dichloroquinazoline and its Derivatives

A review of the patent landscape reveals that while patents specifically claiming this compound as a final product are not the primary focus, its importance is highlighted in numerous patents for the synthesis of its derivatives, particularly those with therapeutic applications. The intellectual property surrounding this compound is thus more centered on its use as a critical intermediate.

The World Intellectual Property Organization (WIPO) provides access to patents related to the chemical structure of this compound, indicating its role in various inventive processes. nih.gov A significant area of patent activity for derivatives of bromo-dichloroquinazolines is in the field of protein kinase inhibitors. For instance, patents have been granted for substituted pyrazolo-quinazoline derivatives, which are developed for their potential to treat diseases associated with dysregulated protein kinase activity, such as cancer. google.com These patents often describe synthetic routes where the core quinazoline (B50416) structure, obtainable from precursors like this compound, is modified to create a library of potential drug candidates.

Another notable patent describes a method for preparing 7-bromo-6-chloro-4(3H)-quinazolinone, a closely related compound, which underscores the industrial interest in scalable synthesis methods for halogenated quinazolinones. google.com This patent highlights the utility of such compounds as key intermediates in the production of established drugs. google.com The focus of these patents is often on achieving high-yield, cost-effective, and environmentally friendly manufacturing processes, which are crucial for commercial viability.

The following table provides a summary of representative patents and their relevance to the this compound landscape:

| Patent/Publication Number | Title/Focus | Relevance to this compound |

| US8614220B2 | Substituted pyrazolo-quinazoline derivatives, process for their preparation and their use as kinase inhibitors | Demonstrates the use of halogenated quinazoline cores for synthesizing kinase inhibitors, a key application area for derivatives of this compound. google.com |

| CN114436974A | Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone | Details the synthesis of a closely related bromo-chloro-quinazolinone, highlighting its role as a key intermediate for the drug Halofuginone. google.com |

| WIPO Patent Search | Patents available for the chemical structure of this compound | Provides a direct portal to a collection of patents where this specific chemical structure is cited, indicating its broad utility in various inventions. nih.gov |

Role as a Pharmaceutical and Fine Chemical Intermediate

This compound serves as a versatile intermediate in the synthesis of a variety of high-value molecules, particularly in the pharmaceutical sector. The two chlorine atoms at the 2 and 4 positions of the quinazoline ring are reactive sites that allow for sequential and regioselective substitution, enabling the construction of complex molecular architectures. The bromine atom at the 7-position offers an additional site for modification, for example, through cross-coupling reactions.

A prime example of its application is in the synthesis of Halofuginone hydrobromide, an anticoccidial agent used in veterinary medicine. google.com The precursor, 7-bromo-6-chloro-4(3H)-quinazolinone, is synthesized from starting materials that establish the brominated and chlorinated quinazoline core. google.com This demonstrates the direct lineage from a bromo-chloro-quinazoline structure to a commercially available drug.

Furthermore, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. ekb.eg Many approved and investigational anticancer drugs, such as Gefitinib (B1684475) and Erlotinib, are based on the 4-anilinoquinazoline (B1210976) core. mdpi.commdpi.com this compound provides a key starting point for the synthesis of analogues and novel derivatives of these drugs. The bromo-substituent can be used to introduce further diversity into the molecular structure, potentially leading to improved potency, selectivity, or pharmacokinetic properties. nih.gov

The following table lists examples of compound classes and specific downstream products derived from or related to this compound:

| Compound Class | Specific Downstream Product/Application Area | Role of this compound or Related Structures |

| Anticoccidial Agents | Halofuginone hydrobromide | Serves as a key precursor in the synthesis. google.com |

| Kinase Inhibitors | EGFR Tyrosine Kinase Inhibitors (e.g., analogues of Gefitinib, Erlotinib) | The quinazoline core is a fundamental pharmacophore. The bromo- and chloro-substituents allow for the introduction of various side chains to modulate activity. ekb.egmdpi.commdpi.com |

| Multi-target Anticancer Agents | EGFR/VEGFR dual inhibitors, EGFR/HDAC dual inhibitors | The versatile substitution pattern of the quinazoline ring allows for the design of molecules that can interact with multiple biological targets. ekb.eg |

| Fine Chemicals | Substituted Quinazolines for Research and Development | Used as a building block to create a wide range of derivatives for screening and lead optimization in drug discovery. |

Market Prospects and Demand for Downstream Products

The market prospects for this compound are directly tied to the demand for the high-value downstream products synthesized from it. The quinazoline and quinazolinone intermediates market is experiencing steady growth, driven by their increasing applications in the pharmaceutical industry.

The global market for Halofuginone, a direct downstream product, was valued in the millions of US dollars in 2024 and is projected to grow, indicating a consistent demand for its precursors. valuates.com This drug is widely used in the poultry industry to control coccidiosis, a parasitic disease. valuates.com

More broadly, the market for kinase inhibitors is a multi-billion dollar segment of the pharmaceutical industry and is expected to continue its growth trajectory. In 2023, the kinase inhibitors market was valued at approximately USD 58.1 billion and is forecasted to reach nearly USD 90 billion by 2034, with a compound annual growth rate (CAGR) of 3.9%. transparencymarketresearch.com This substantial market size and growth are fueled by the increasing prevalence of cancer and the continuous development of targeted therapies. transparencymarketresearch.com As quinazoline-based compounds form a significant class of kinase inhibitors, the demand for key intermediates like this compound is expected to remain strong. mdpi.commdpi.com

The following table summarizes the market data for relevant downstream product categories:

| Market Segment | Market Size (2023/2024) | Projected Market Size (2031/2034) | Key Drivers |

| Halofuginone | Valued at several million USD in 2024 valuates.com | Projected to grow at a steady CAGR valuates.com | Use as an anticoccidial agent in the veterinary sector. valuates.com |

| Kinase Inhibitors | ~ USD 58.1 Billion (2023) transparencymarketresearch.com | ~ USD 90 Billion (2034) transparencymarketresearch.com | Increasing incidence of cancer, development of targeted therapies. transparencymarketresearch.com |

Future Research Directions and Translational Perspectives

Development of Novel Derivatization Strategies

The chemical architecture of 7-Bromo-2,4-dichloroquinazoline, featuring two reactive chlorine atoms at positions 2 and 4, presents a prime opportunity for selective and diverse functionalization. The differential reactivity of these positions allows for a stepwise introduction of various substituents, leading to a vast library of derivatives. Future research will likely focus on exploiting this reactivity to develop novel derivatization strategies.

One promising avenue is the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, at the bromine-bearing C-7 position. This would enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space around the quinazoline (B50416) core.

Furthermore, the sequential nucleophilic substitution of the chloro groups at C-4 and C-2 with amines, alcohols, and thiols can be further refined. The use of microwave-assisted synthesis and flow chemistry could accelerate the creation of diverse libraries of 7-bromo-quinazoline derivatives, enabling high-throughput screening for biological activity. The strategic combination of modifications at all three reactive sites (C-2, C-4, and C-7) will be crucial in generating molecules with fine-tuned properties.

A key challenge and area of focus will be the regioselective control of these derivatization reactions to efficiently produce the desired isomers. The development of novel catalytic systems and a deeper understanding of the electronic and steric effects of the substituents will be instrumental in achieving this goal.

Advanced Pharmacological Profiling and In Vivo Efficacy Studies

While the derivatization of this compound is a critical first step, a comprehensive understanding of the pharmacological profile of the resulting compounds is paramount. Initial in vitro screening against a broad panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, will be essential to identify promising lead compounds.

Subsequent advanced pharmacological profiling should involve detailed mechanism-of-action studies to elucidate how these novel derivatives exert their biological effects at a molecular level. This could involve techniques such as cellular thermal shift assays (CETSA) to confirm target engagement and various biochemical and cell-based assays to map out the signaling pathways they modulate.

Promising candidates from in vitro studies must then be subjected to rigorous in vivo efficacy studies in relevant animal models of disease. These studies will be critical to assess the therapeutic potential of the compounds in a complex biological system, providing insights into their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. The data from these in vivo models will be crucial for establishing a proof-of-concept and justifying further preclinical development.

Exploration of New Therapeutic Applications

The versatility of the this compound scaffold opens the door to a wide range of potential therapeutic applications. The quinazoline core is a well-established pharmacophore in oncology, with several approved drugs targeting key cancer-related proteins like the epidermal growth factor receptor (EGFR). nih.gov By strategically modifying the this compound template, researchers can aim to develop novel anticancer agents with improved efficacy, selectivity, and resistance profiles. nih.gov

Beyond oncology, there is significant potential for derivatives of this compound to be explored for other therapeutic areas. These include, but are not limited to:

Infectious Diseases: The quinazoline scaffold has shown promise in the development of antibacterial, antiviral, and antimalarial agents. mdpi.com New derivatives could be screened against a panel of clinically relevant pathogens to identify novel anti-infective leads.

Neurodegenerative Diseases: The development of small molecules that can modulate pathways involved in neurodegeneration is a major area of research. Derivatives could be investigated for their potential to inhibit protein aggregation or protect neurons from cell death.

Inflammatory Diseases: Chronic inflammation underlies many diseases. Novel quinazoline derivatives could be evaluated for their ability to inhibit key inflammatory mediators and pathways.

A systematic screening approach, coupled with a deep understanding of the structure-activity relationships, will be crucial in identifying the most promising therapeutic avenues for compounds derived from this compound.

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of novel quinazoline-based therapeutics is no exception. These powerful computational tools can be applied at various stages of the discovery pipeline to accelerate the process and improve the probability of success. nih.govnih.gov

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to build models that predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds. nih.govnih.gov This allows for the in silico screening of vast virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. stanford.eduyoutube.com By providing the model with the this compound scaffold as a starting point and defining the desired pharmacological profile, novel and synthesizable drug candidates can be generated. stanford.eduyoutube.com

QSAR (Quantitative Structure-Activity Relationship) Studies: Machine learning can be used to develop robust QSAR models that correlate the structural features of quinazoline derivatives with their biological activity. nih.govyoutube.com These models can provide valuable insights into the key structural determinants of activity, guiding the design of more potent and selective compounds.

Reaction Prediction and Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes for the novel quinazoline derivatives identified through computational methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.